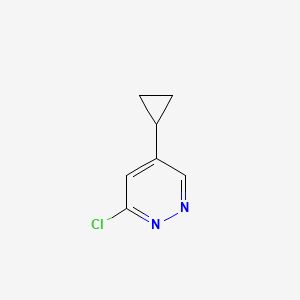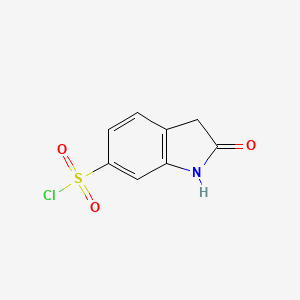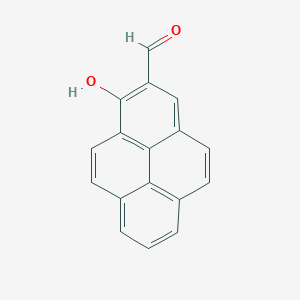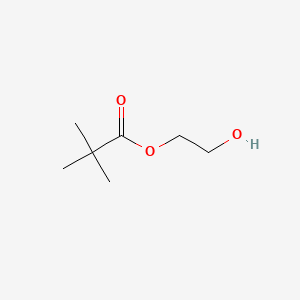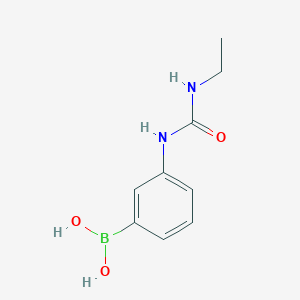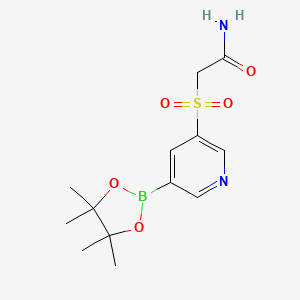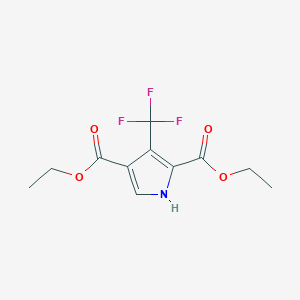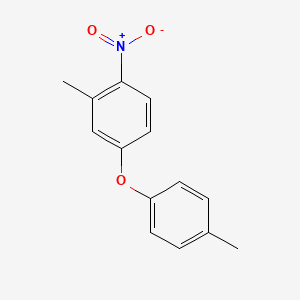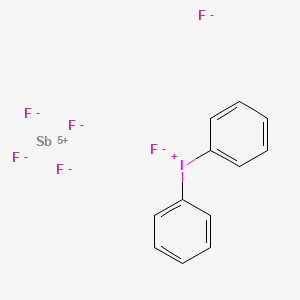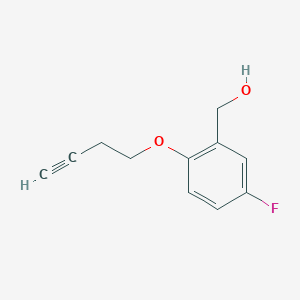![molecular formula C13H17NO B13981876 Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
Spiro[cyclohexane-1,3'-indolin]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[cyclohexane-1,3’-indolin]-4-ol is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is part of a broader class of spiroindolines, which are known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The spirocyclic framework provides a rigid three-dimensional structure, making it an attractive target in drug design and synthesis .
準備方法
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing spiro[cyclohexane-1,3’-indolin]-4-ol involves the Diels-Alder reaction. This reaction typically uses 3-methyleneoxindolines as dienophiles and various dienes. The reaction is often catalyzed by acids such as trifluoromethanesulfonic acid (TfOH) and can be carried out in ionic liquids like [Bmim]Br . The reaction conditions usually involve moderate temperatures and controlled dehydration of pinacoles to generate the necessary dienes in situ .
Industrial Production Methods
Industrial production of spiro[cyclohexane-1,3’-indolin]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and scalability of the process . Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the ecological impact of the production process .
化学反応の分析
Types of Reactions
Spiro[cyclohexane-1,3’-indolin]-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form spirocyclic ketones or quinones.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Spiro[cyclohexane-1,3’-indolin]-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of spiro[cyclohexane-1,3’-indolin]-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
類似化合物との比較
Similar Compounds
Spiroindole: Similar to spiro[cyclohexane-1,3’-indolin]-4-ol but with different substituents on the indole ring.
Spirooxindole: Contains an oxindole moiety instead of an indoline, leading to different biological activities.
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Uniqueness
Spiro[cyclohexane-1,3’-indolin]-4-ol is unique due to its specific spirocyclic structure, which provides a rigid and three-dimensional framework. This rigidity enhances its binding affinity to various biological targets, making it a potent compound in drug design .
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-ol |
InChI |
InChI=1S/C13H17NO/c15-10-5-7-13(8-6-10)9-14-12-4-2-1-3-11(12)13/h1-4,10,14-15H,5-9H2 |
InChIキー |
UQTIMPONFUOEGT-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1O)CNC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)

